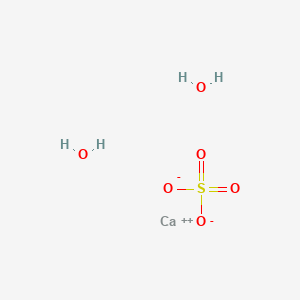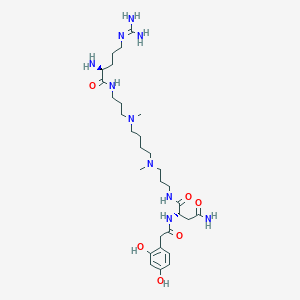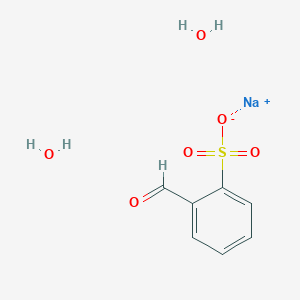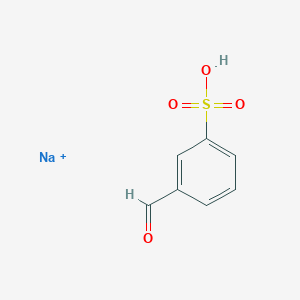
Calcium sulfate dihydrate
Übersicht
Beschreibung
Calcium sulfate dihydrate is used in various applications such as portland-cement retarder, tile and plaster. It is a source of sulfur and sulfuric acid and is used in polishing powder and paints, dyeing and calico printing. It is also employed in zinc metallurgy and in drying industrial gases, solids, and many organic liquids. In granulated form, it is used as a soil conditioner .
Synthesis Analysis
Calcium sulfate dihydrate can be synthesized through a thermodynamic process involving calcium sulfate hydrates in the CaSO4–H2O system . Another study discusses the role of salicylic acid in the synthesis of calcium sulfate dihydrate .Molecular Structure Analysis
The molecular formula of calcium sulfate dihydrate is H4CaO6S. It has an average mass of 172.171 Da and a mono-isotopic mass of 171.935455 Da .Chemical Reactions Analysis
The thermal dehydration of calcium sulfate dihydrate exhibits a complex reaction behavior, which varies depending on water vapor pressure applied as the atmospheric condition and generated in the course of the reaction . The precipitation of gypsum, CaSO4·2H2O, over a wide range of reactant concentrations has also been studied .Physical And Chemical Properties Analysis
Calcium sulfate dihydrate is a white solid that is poorly soluble in water. It has a very low solubility of 0.21 g/100ml at 20 °C . As an ionic compound, it has high melting and boiling points of around 1460°C and 2836°C respectively .Wissenschaftliche Forschungsanwendungen
Solubility Research
Calcium sulfate dihydrate, also known as gypsum, is used in solubility research . The solubility of calcium sulfates is of interest to a wide range of scientific and technological disciplines . Experimental data on the solubility of calcium sulfates in aqueous solutions can be used for various scientific and engineering purposes .
Environmental Applications
Calcium sulfate dihydrate is used in environmental applications such as gas treatment, wastewater treatment, and chemical disposal . It plays a crucial role in these processes due to its solubility properties .
Geotechnical Applications
In geotechnical applications, calcium sulfate dihydrate is used in processes such as clay-sulfate rock swelling . The formation of calcium sulfates occurs widely in nature and in many engineering settings .
Separation Processes
Calcium sulfate dihydrate is used in separation processes such as crystallization, extractive distillation, and seawater desalination . Its solubility properties make it a valuable component in these processes .
Electrochemical Processes
In electrochemical processes, calcium sulfate dihydrate is used in corrosion and electrolysis . Its chemical properties make it a useful component in these processes .
Cement-Based Materials
Calcium sulfate dihydrate is used to enhance the performance of cement-based materials . The introduction of calcium sulfate dihydrate has been demonstrated to enhance the strength, durability, and crack resistance of cement-based materials while also addressing concerns related to permeability and shrinkage .
Wirkmechanismus
Target of Action
Calcium sulfate dihydrate (CaSO4·2H2O), also known as gypsum, is an inorganic compound . It plays a crucial role in various industrial applications and natural processes .
Mode of Action
The mode of action of calcium sulfate dihydrate is primarily physical rather than biochemical. It’s used in industry for its physical properties, such as its ability to harden when mixed with water . In agriculture, it’s used to improve soil structure and nutrient content .
Biochemical Pathways
Calcium sulfate dihydrate doesn’t directly participate in any biochemical pathways due to its inorganic nature For instance, it can affect the precipitation process of gypsum. This process involves the sequential precipitation of amorphous calcium sulfate and calcium sulfate hemihydrate prior to the formation of calcium sulfate dihydrate .
Pharmacokinetics
As an inorganic compound, calcium sulfate dihydrate doesn’t have typical ADME (Absorption, Distribution, Metabolism, Excretion) properties like drugs do. It’s poorly soluble in water , and its solubility can be influenced by temperature and the presence of other ions .
Result of Action
The primary result of the action of calcium sulfate dihydrate is the formation of a hard, solid mass when it comes into contact with water. This property is utilized in various applications, such as the production of plaster of Paris and drywall . In agriculture, it can improve soil structure and nutrient content .
Action Environment
The action of calcium sulfate dihydrate can be influenced by various environmental factors. For example, the rate of hardening can be affected by temperature and humidity . In addition, the presence of certain ions in solution can influence its solubility . In natural environments like estuaries, the crystallization of gypsum can occur through a nonclassical crystallization pathway influenced by self-generated water vapor .
Zukünftige Richtungen
Recent studies have shown that calcium sulfate dihydrate precipitates via amorphous and hemihydrate intermediates . This new precipitation pathway can have wide-ranging implications for biomineralization processes and may provide ways to prevent fouling on the surfaces of desalination membranes . Other research has focused on the thermal dehydration of calcium sulfate dihydrate and the influence of self-generated water vapor .
Eigenschaften
IUPAC Name |
calcium;sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHVRUKOFIRIK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO4 . 2H2O, CaH4O6S | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-18-9 (Parent) | |
| Record name | Calcium sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047514 | |
| Record name | Calcium sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |
| Record name | Calcium sulfate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.32 g/cm³ | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Calcium Sulfate Dihydrate | |
CAS RN |
10101-41-4, 13397-24-5 | |
| Record name | Calcium sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphogypsum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100-150 °C | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula for calcium sulfate dihydrate is CaSO4·2H2O. Its molecular weight is 172.17 g/mol.
A: Several spectroscopic techniques are used to characterize calcium sulfate dihydrate, including X-ray diffraction (XRD) to determine crystal structure [, , , , ] , Fourier transform infrared spectroscopy (FTIR) to identify functional groups and study bonding [, , , , ], and thermogravimetric analysis (TGA) to study its thermal decomposition behavior [, ].
A: Calcium sulfate dihydrate undergoes dehydration at elevated temperatures, transitioning to calcium sulfate hemihydrate (CaSO4·0.5H2O, also known as bassanite) and eventually to anhydrous calcium sulfate (CaSO4, also known as anhydrite) [, , , ]. The specific temperatures and kinetics of these transformations depend on factors like water vapor pressure and heating rate.
A: The solubility of calcium sulfate dihydrate in aqueous solutions is influenced by the presence of other salts, such as NaCl. Research indicates that the solubility of gypsum initially increases with NaCl concentration up to a certain point (around 3 molal) and then slightly decreases [, , ]. This behavior is attributed to the competing effects of ion activity and complexation phenomena.
A: Magnesium ions increase the solubility of calcium sulfate dihydrate in aqueous solutions []. This phenomenon is attributed to the formation of stable magnesium sulfate (MgSO4) ion pairs, which effectively reduce the concentration of free sulfate ions in solution and shift the solubility equilibrium.
A: Carboxylic acids, such as propionic acid, oxalic acid, and propane-1,2,3-tricarboxylic acid, have been shown to influence the crystallization of calcium sulfate dihydrate [, ]. These organic additives can modify crystal morphology, reduce crystal size, and affect filtration rates, likely due to their adsorption onto the crystal surfaces.
A: The presence of aluminum and magnesium nitrates, even at low concentrations, can significantly retard the crystallization rate of calcium sulfate dihydrate in sodium chloride solutions []. This retardation effect becomes more pronounced at lower supersaturation levels, suggesting interference with the nucleation process.
ANone: Calcium sulfate dihydrate has various applications, including:
- Construction: It's the primary component of plaster, used for wallboards, plasterboard, and other building materials [, , , ].
- Medicine: Medical-grade calcium sulfate dihydrate is used as a bone void filler and drug delivery system due to its biocompatibility and biodegradability [, , , ].
- Water treatment: It is used for removing pollutants from industrial wastewater, particularly heavy metals like arsenic [].
A: Phosphogypsum, a by-product of phosphoric acid production, is rich in calcium sulfate dihydrate. Research has focused on utilizing phosphogypsum to produce valuable materials like calcium sulfate dihydrate whiskers [, ] and active calcium carbonate []. These approaches offer a sustainable solution for managing industrial waste and producing valuable products.
A: Current research focuses on controlling the size and morphology of calcium sulfate dihydrate crystals for specific applications [, , ]. Scientists are exploring novel synthesis methods, such as hydrothermal synthesis [, ] and the use of additives like ionic liquids [] to manipulate crystal growth and tailor material properties.
A: Computational chemistry tools can provide valuable insights into the molecular-level mechanisms of calcium sulfate dihydrate crystallization. Molecular dynamics simulations can be employed to study crystal growth, while density functional theory (DFT) calculations can be used to investigate the interaction of additives with crystal surfaces []. These methods offer a powerful approach to guide the design and optimization of crystallization processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














